molecular formula C10H7ClF4O2 B6355866 4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid CAS No. 914635-43-1

4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid

Cat. No.: B6355866
CAS No.: 914635-43-1
M. Wt: 270.61 g/mol
InChI Key: QAURHPNOSJKSEP-UHFFFAOYSA-N
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Description

CAS No: 914635-43-1 Formula: C₁₀H₇ClF₄O₂ Uses: Primarily employed as a laboratory chemical and in scientific research and development, particularly in synthetic organic chemistry and pharmaceutical intermediates . Hazards:

  • Skin irritation (H315)
  • Serious eye irritation (H319)
  • Respiratory irritation (H335) .
    Physical Properties:
  • Stable under normal storage conditions but incompatible with strong bases and oxidizers .
  • Non-flammable (NFPA fire hazard: 0) and non-reactive (NFPA reactivity: 0) . Regulatory Status: Not listed on the U.S. TSCA inventory .

Properties

IUPAC Name

2-[4-chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF4O2/c1-4-7(11)3-6(10(13,14)15)5(9(4)12)2-8(16)17/h3H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAURHPNOSJKSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1F)CC(=O)O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reaction-Based Assembly

A patented method (CN115959979A) details the synthesis of analogous trifluoromethyl acetophenones via bromination and Grignard reactions. Starting with 2-fluoro-3-chlorotrifluoromethane, bromination with reagents like PBr₃ in dichloromethane yields 5-bromo-3-chloro-2-fluorotrifluorotoluene. Subsequent reaction with magnesium in tetrahydrofuran (THF) forms a Grignard intermediate, which is quenched with ethyl trifluoroacetate to install the acetophenone moiety. This route achieves a 79.8% yield for the acetophenone precursor, though scalability is limited by pyrophoric Grignard reagents.

Suzuki-Miyaura Borylation and Cross-Coupling

Recent advances (PMC11103792) employ Miyaura borylation of aryl bromides (e.g., 3-chloro-4-fluoro-5-trifluoromethylbromobenzene) to generate boronic esters, which undergo Suzuki coupling with α-bromo ethyl acetate. Hydrolysis with LiOH then furnishes the phenylacetic acid derivative. This method avoids hazardous intermediates and achieves >90% purity, though regioselectivity challenges persist for polysubstituted arenes.

Diazotization-Hydrolysis for Acetic Acid Sidechain Introduction

Installing the acetic acid group at the benzylic position often involves diazotization followed by hydrolysis. A Chinese patent (CN106928044A) outlines this approach for fluoro phenylacetic acids:

Diazotization of Fluoroanilines

4-Fluoroaniline undergoes diazotization in HCl with NaNO₂ at -5–5°C, followed by reaction with vinylidene chloride in dichloromethane. Phase-transfer catalysts (e.g., tetramethylammonium chloride) and CuCl₂ enhance yields, producing 1-(2,2,2-trichloroethyl)-4-fluorobenzene at 85% yield.

Acidic Hydrolysis to Phenylacetic Acid

The trichloroethyl intermediate is hydrolyzed in 25% HCl at 65–75°C for 8 hours. Toluene recrystallization yields 4-fluorophenylacetic acid with >99% HPLC purity. For the target compound, analogous steps using 3-methyl-6-trifluoromethyl-substituted aniline would require optimization to prevent trifluoromethyl group degradation.

Fluorination and Chlorination Strategies

Position-specific halogenation is critical for achieving the 4-chloro-2-fluoro pattern.

Direct Chlorination of Methyl-Substituted Arenes

A patent (CN113968775A) describes light-assisted chlorination of 3,4-dimethylchlorobenzene under Cl₂ gas at 50–150°C. This radical-based method selectively chlorinates the methyl-adjacent position, though competing side reactions necessitate careful temperature control.

Fluorine-Chlorine Exchange

Fluorination of chlorinated precursors using HF and catalysts (e.g., SbF₃) enables selective substitution. For example, 4-chloro-2-trifluoromethylacetophenone is synthesized via Cl/F exchange at 80–120°C, though HF handling requires specialized equipment.

Optimization of Reaction Conditions

Solvent Systems

  • Polar aprotic solvents : THF and acetonitrile dominate Grignard and Suzuki reactions due to their ability to stabilize organometallic intermediates.

  • Biphasic systems : Dichloromethane-water mixtures improve diazotization yields by partitioning reactive intermediates.

Catalytic Enhancements

  • Copper catalysts : CuCl₂ (10 mol%) accelerates diazo group transfer in dichloromethane, reducing reaction times from 6 to 2 hours.

  • Palladium ligands : SPhos and XPhos ligands in Suzuki couplings enhance turnover numbers (TON > 1,000) for sterically hindered substrates.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key Challenges
Grignard Reaction79.898.5Pyrophoric reagents, scalability
Suzuki Coupling85–90>99Boronic ester synthesis cost
Diazotization75–8099Nitrosamine byproduct formation

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Organic Synthesis

4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid serves as an intermediate in organic synthesis , particularly in the preparation of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Suzuki-Miyaura Coupling : This reaction is a key method for forming carbon-carbon bonds, making it invaluable in synthesizing pharmaceuticals and agrochemicals.
Reaction TypeDescription
Suzuki-MiyauraTransition metal-catalyzed carbon–carbon bond formation
OxidationAddition of oxygen or removal of hydrogen
ReductionAddition of hydrogen or removal of oxygen
SubstitutionReplacement of one atom or group with another

The compound exhibits significant biological activity , making it a subject of interest in pharmacology and toxicology. Its fluorinated structure enhances its interaction with biological systems, leading to potential applications in drug development.

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various fluorinated phenylacetic acids, including this compound. The results indicated significant inhibition of bacterial growth in vitro, particularly against gram-positive bacteria, highlighting the enhanced bioactivity due to the trifluoromethyl group.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for certain enzymatic activities. This property is crucial for understanding biochemical pathways and developing enzyme-targeted therapies.

Toxicological Profile

While the compound shows promise in various applications, it also presents some toxicity concerns . It is classified as a moderate skin and eye irritant, necessitating careful handling in laboratory settings .

Toxicity LevelDescription
Skin IrritantCauses skin irritation upon contact
Eye IrritantCauses serious eye irritation
Respiratory HazardMay cause respiratory irritation

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials. Its unique combination of halogen atoms confers distinct chemical properties that are advantageous for various industrial processes.

Specialty Chemicals

Due to its reactivity, this compound is employed in synthesizing specialty chemicals used in pharmaceuticals and agrochemicals.

Material Science

The compound's properties allow it to be used in developing new materials with enhanced performance characteristics, particularly those requiring specific chemical interactions.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the trifluoromethyl group can influence its reactivity and binding affinity, making it a valuable compound for studying molecular interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound features a phenyl ring substituted with 4-Cl, 2-F, 3-Me, and 6-CF₃ , coupled with an acetic acid moiety. Below is a comparison with analogs (Table 1):

Compound Name CAS No Formula Substituents (Phenyl Ring) Key Functional Differences
4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid 914635-43-1 C₁₀H₇ClF₄O₂ 4-Cl, 2-F, 3-Me, 6-CF₃ Methyl group enhances lipophilicity
2-Fluoro-6-(trifluoromethyl)phenylacetic acid 179946-32-8 C₉H₆F₄O₂ 2-F, 6-CF₃ Lacks Cl and Me groups
2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid 1017777-86-4 C₉H₅Cl₂F₃O₂ 2,3-Cl₂, 6-CF₃ Additional Cl increases electronegativity
3-Chloro-2,4-difluorophenylacetic acid 886761-66-6 C₈H₅ClF₂O₂ 3-Cl, 2,4-F₂ Reduced fluorine substitution
3-Fluoro-5-(trifluoromethyl)phenylacetic acid 195447-* C₉H₆F₄O₂ 3-F, 5-CF₃ Altered CF₃ position affects acidity

Physicochemical Properties

  • Lipophilicity : The 3-methyl group in the target compound increases steric hindrance and lipophilicity compared to analogs lacking methyl substituents (e.g., 2-Fluoro-6-CF₃ analog) .
  • Acidity : The electron-withdrawing CF₃ group at position 6 enhances the acetic acid group's acidity (lower pKa) relative to compounds with CF₃ at other positions (e.g., 3-Fluoro-5-CF₃ analog) .
  • Molecular Weight : The target compound (MW ~282.6) is heavier than 3-Chloro-2,4-difluorophenylacetic acid (MW 206.57), influencing solubility and melting points .

Hazard Profiles

All analogs share similar hazards due to their aromatic and acidic nature:

  • Skin/Eye Irritation : Common across phenylacetic acids (e.g., target compound , 2-Fluoro-6-CF₃ analog likely similar ).
  • Respiratory Risks: More pronounced in the target compound due to methyl and CF₃ groups increasing volatility .

Key Research Findings

Substituent Effects on Reactivity

  • Chlorine vs. Fluorine : Chlorine increases electrophilicity, enhancing reactivity in nucleophilic substitution compared to fluorine-only analogs .
  • Trifluoromethyl Position : CF₃ at position 6 (target) vs. 5 (3-Fluoro-5-CF₃) alters electronic distribution, affecting binding affinity in drug design .

Biological Activity

4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid (CAS No. 914635-43-1) is a fluorinated aromatic compound with significant biological activity. Its unique chemical structure, characterized by multiple fluorine atoms, enhances its interactions with biological systems, making it a subject of interest in pharmacology and toxicology.

  • Molecular Formula : C10H7ClF4O2
  • Molecular Weight : 270.61 g/mol
  • Chemical Structure : The compound features a phenylacetic acid backbone with chlorine and fluorine substituents that influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can lead to increased potency in pharmacological applications.

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, studies indicate that similar fluorinated compounds can disrupt the citric acid cycle by inhibiting aconitase, leading to metabolic dysregulation .
  • Antimicrobial Properties :
    • Preliminary research suggests that fluorinated phenylacetic acids exhibit antimicrobial activity against various pathogens. The presence of the trifluoromethyl group may enhance membrane permeability, facilitating cellular uptake and subsequent antimicrobial action .
  • Potential Toxicity :
    • While some studies highlight beneficial effects, there are concerns regarding the toxicity of fluorinated compounds. The compound may cause skin and eye irritation, as indicated by safety data sheets . Furthermore, specific target organ toxicity has been noted, necessitating careful handling in laboratory settings.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various fluorinated phenylacetic acids, including this compound. Results demonstrated significant inhibition of bacterial growth in vitro, particularly against gram-positive bacteria. The study concluded that the incorporation of trifluoromethyl groups enhances the bioactivity of these compounds .

Toxicological Assessment

A toxicological assessment was conducted to evaluate the safety profile of this compound. Findings indicated that while the compound exhibits moderate toxicity upon acute exposure, chronic exposure could lead to respiratory issues and skin irritation .

Data Table

PropertyValue
CAS Number914635-43-1
Molecular FormulaC10H7ClF4O2
Molecular Weight270.61 g/mol
Biological ActivityAntimicrobial, Enzyme Inhibition
ToxicityModerate (Skin/Eye Irritant)

Q & A

Q. What are the key considerations for synthesizing 4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid in a laboratory setting?

  • Methodological Answer : Synthesis typically involves multi-step halogenation and coupling reactions. For example, methyl ester intermediates (e.g., methyl (2R,4R)-1-[(3-chloro-2-fluoro-phenyl)methyl] derivatives) can be hydrolyzed under acidic or basic conditions to yield the acetic acid moiety. Reaction optimization may require temperature control (e.g., reflux in THF or DCM) and catalysts like palladium for cross-coupling steps. Post-synthesis, column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended for purification .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • Mass spectrometry (MS) : Compare the molecular ion peak ([M+H]⁺) with the theoretical molecular weight (e.g., NIST data for analogous compounds like 2-Chloro-6-fluorophenylacetic acid provides reference fragmentation patterns) .
  • NMR spectroscopy : Analyze ¹H/¹³C-NMR for characteristic shifts (e.g., trifluoromethyl groups show distinct ¹⁹F-NMR signals near -60 ppm). Resolve overlapping peaks using 2D techniques like COSY or HSQC .
  • Elemental analysis : Validate halogen and fluorine content via combustion analysis .

Q. What solvent systems are optimal for solubility studies of this compound?

  • Methodological Answer : Test polar aprotic solvents (DMSO, DMF) for initial dissolution due to the compound’s aromatic and halogen-rich structure. For aqueous solubility, prepare phosphate-buffered saline (PBS) at pH 7.4 and use sonication. If precipitation occurs, consider co-solvents like ethanol or PEG-400 (20–30% v/v) .

Advanced Research Questions

Q. How can computational methods streamline reaction optimization for this compound’s derivatives?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT for transition-state modeling) and reaction path search algorithms to predict optimal conditions (temperature, solvent, catalysts). For example, ICReDD’s workflow integrates computational screening of substituent effects (e.g., chloro vs. fluoro groups on reaction barriers) with high-throughput experimentation. Feedback loops between experimental yields and computational data refine predictions .

Q. How should researchers address conflicting spectral data during characterization?

  • Methodological Answer :
  • Step 1 : Verify purity via HPLC (C18 column, acetonitrile/water gradient). Impurities >1% can distort NMR/MS results.
  • Step 2 : Re-examine synthetic steps for unintended byproducts (e.g., incomplete trifluoromethylation or chlorination).
  • Step 3 : Cross-validate with alternative techniques (e.g., X-ray crystallography for crystalline derivatives or IR spectroscopy for functional groups) .

Q. What experimental design strategies are effective for studying the compound’s reactivity under varying conditions?

  • Methodological Answer : Use factorial design (e.g., 2³ factorial matrix) to evaluate factors like temperature (25°C vs. 60°C), solvent polarity (THF vs. DMF), and catalyst loading (0.1% vs. 1% Pd). Analyze interactions between variables using ANOVA. For example, higher temperatures may accelerate hydrolysis of the acetic acid moiety but increase side reactions with trifluoromethyl groups .

Q. How can byproducts from the synthesis of this compound be systematically identified and characterized?

  • Methodological Answer :
  • LC-MS/MS : Use fragmentation patterns to identify byproducts (e.g., dehalogenated or methyl-migrated derivatives).
  • Isolation via Prep-HPLC : Collect fractions of unknown peaks and characterize via NMR.
  • Mechanistic studies : Probe reaction intermediates using in-situ IR or stopped-flow techniques to trace byproduct formation pathways .

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